Molecular Identity and Physicochemical Characteristics
Molecular Identity and Physicochemical Characteristics
An In-Depth Technical Guide to Glyceryl Tribenzoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of glyceryl tribenzoate (GTB), a versatile glycerol triester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of GTB, its synthesis, analytical characterization, and its expanding applications, particularly its function as a high-performance excipient and plasticizer. The narrative emphasizes the causal relationships behind experimental methodologies and the principles of self-validating protocols, ensuring a robust understanding of this compound's utility.
Glyceryl tribenzoate, also known as tribenzoin, is the triester formed from the esterification of glycerol with three molecules of benzoic acid.[1][2] Its structure consists of a central glycerol backbone with each hydroxyl group esterified by a benzoate group.[3] This configuration imparts a unique combination of properties, making it a valuable compound in various industrial and pharmaceutical contexts.
The rationale for its utility stems from its molecular architecture: the three phenyl groups contribute to its rigidity, thermal stability, and compatibility with a range of polymer systems, while the ester linkages provide sites for metabolic cleavage, a critical attribute for its use in food and pharmaceutical applications.[4][5]
Chemical Structure
The definitive structure of glyceryl tribenzoate is best represented through its standard chemical identifiers.
Caption: Diagram of the Glyceryl Tribenzoate molecular structure.
Physicochemical Properties
The physical and chemical properties of glyceryl tribenzoate are summarized below. These parameters are critical for predicting its behavior in various formulations, from solubility in solvent systems to its performance as a plasticizer in solid dosage forms.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dibenzoyloxypropyl benzoate | [3] |
| Synonyms | Tribenzoin, Glycerol tribenzoate, Benzoflex S 404 | [1][3][6][7][8] |
| CAS Number | 614-33-5 | [1][2][3][7][8][9] |
| Molecular Formula | C₂₄H₂₀O₆ | [1][2][3][6][8][10][11] |
| Molecular Weight | 404.41 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid, powder, or flakes.[3][9][12][13][14][15] | [3][9][12][13][14][15] |
| Odor | Little to no odor; may have a faint balsamic odor.[3][7][12][13] | [3][7][12][13] |
| Melting Point | 68-72 °C (lit.) | [3][6][7][10][16] |
| Boiling Point | ~548.9 °C at 760 mmHg (estimated) | [10][15] |
| Density | ~1.228 g/cm³ | [6][7] |
| Solubility | Insoluble in water; soluble in ether, ethyl acetate, benzene, and chloroform.[3][12][13][15][17] | [3][12][13][15][17] |
| logP (o/w) | ~4.2 - 5.78 (estimated) | [15][18] |
Synthesis and Manufacturing
The primary industrial synthesis of glyceryl tribenzoate involves the direct esterification of glycerol with benzoic acid.[2][19] A common laboratory-scale synthesis, however, utilizes benzoyl chloride for a more rapid and often higher-yield reaction, particularly under controlled conditions.[20]
The choice of benzoyl chloride over benzoic acid in a research setting is driven by its higher reactivity, which allows the reaction to proceed to completion under milder conditions, thus minimizing potential side reactions like the polymerization of glycerol at high temperatures.[19] The use of an amine base, such as triethylamine or pyridine, is crucial to act as a scavenger for the hydrochloric acid byproduct, driving the equilibrium towards the product.[19][20]
Laboratory Synthesis Protocol: Esterification of Glycerol with Benzoyl Chloride
This protocol describes a self-validating system where reaction completion can be monitored via Thin Layer Chromatography (TLC), and product purity is confirmed through melting point analysis and spectroscopic methods.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of glycerol in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Base Addition: Add 3.3 equivalents of a non-nucleophilic base, such as triethylamine, to the solution. The slight excess of base ensures complete neutralization of the HCl byproduct.[20]
-
Reaction Initiation: Cool the flask in an ice bath to 0 °C. Slowly add 3.1 equivalents of benzoyl chloride dropwise via the dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the glycerol spot and the appearance of the product spot (glyceryl tribenzoate).
-
Workup and Quenching: Upon completion, quench the reaction by adding deionized water. This step precipitates the product and dissolves the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline product.[19]
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point (should align with the literature value of 68-72 °C) and obtaining FTIR and NMR spectra.
Caption: Workflow for the laboratory synthesis of Glyceryl Tribenzoate.
Analytical and Quality Control Methods
Robust analytical methods are essential to confirm the identity, purity, and quality of glyceryl tribenzoate, particularly for pharmaceutical and food-grade applications.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of GTB and detecting any related substances, such as glycerol mono- or dibenzoate. The method's validity rests on its high resolution, sensitivity, and reproducibility.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of glyceryl tribenzoate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the nonpolar GTB.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The high organic content ensures adequate elution of the highly retained GTB.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the benzoate chromophore absorbs strongly, typically around 230 nm.[20]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and sample. The retention time of the major peak in the sample should match that of the reference standard.
-
Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards (Area % or external standard method).
Structural Confirmation by Spectroscopy
Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is ideal for confirming the presence of key functional groups. The spectrum of glyceryl tribenzoate will exhibit a strong characteristic C=O stretching vibration for the ester groups around 1720 cm⁻¹, C-O stretching vibrations around 1270 cm⁻¹, and aromatic C-H and C=C bands from the benzoate rings.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical structure. The ¹H NMR spectrum shows characteristic multiplets for the aromatic protons between 7.3 and 8.1 ppm and signals for the glycerol backbone protons between 4.5 and 5.8 ppm.[3][21] ¹³C NMR will confirm the presence of the carbonyl carbons (~165 ppm), aromatic carbons, and the carbons of the glycerol backbone.[3]
Caption: Analytical workflow for Quality Control of Glyceryl Tribenzoate.
Applications in Research and Drug Development
Glyceryl tribenzoate's low toxicity, high stability, and plasticizing properties make it a highly versatile excipient in the pharmaceutical industry and a compound of interest in biomedical research.[1][4][22]
Plasticizer in Polymer Coatings and Medical Devices
As a plasticizer, GTB is incorporated into polymer matrices to increase their flexibility, workability, and durability.[1][23]
-
Mechanism of Action: The GTB molecules intersperse themselves between polymer chains. This increases the intermolecular spacing, reducing the strength of the polymer-polymer interactions (van der Waals forces). The result is a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. Its effectiveness is particularly noted in nitrocellulose and polyvinyl acetate-based formulations.[9][23]
-
Self-Validation in Formulation: The efficacy of GTB as a plasticizer can be validated by measuring the change in a polymer film's mechanical properties, such as tensile strength and elongation at break, or by using Differential Scanning Calorimetry (DSC) to confirm a reduction in the Tg.
Excipient in Solid and Semi-Solid Dosage Forms
GTB is used in pharmaceutical formulations as a solvent, emollient, and taste-masking agent.[1][24] Its status as an FDA-approved food additive underscores its safety profile.[3][4][25] In skincare and cosmetic formulations, it acts as an emollient, providing skin-conditioning properties and enhancing the texture and spreadability of creams and lotions.[24]
Emerging Therapeutic Potential
Recent research has highlighted the potential of glyceryl tribenzoate in neuroinflammatory and neurodegenerative disorders.[4][25] Studies have shown that oral GTB can modulate immune responses and exhibit anti-inflammatory properties in astrocytes and macrophages.[25] It is metabolized in the body to produce benzoate, a compound known to have therapeutic effects in certain neurological conditions.[5] This area of research positions GTB not just as an inactive excipient but as a potential pro-drug or active pharmaceutical ingredient.
Safety and Handling
Glyceryl tribenzoate is generally considered to be of low toxicity.[1][12] However, as with any chemical, appropriate safety precautions must be observed.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[16][22][24]
-
Storage: Store in tightly sealed containers in a cool, dry place, away from sources of heat and strong oxidizing agents.[24]
-
Toxicity: It is not classified as a hazardous substance.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined "no safety concern at current levels of intake when used as a flavouring agent."[3]
Conclusion
Glyceryl tribenzoate is a well-characterized compound with a robust safety profile and a diverse range of applications. Its utility as a plasticizer is mechanistically understood and easily validated, making it a reliable choice for polymer-based formulations, including drug delivery systems and medical devices. Furthermore, its emerging role in therapeutic research highlights its potential beyond that of a simple excipient. The synthesis and analytical protocols outlined in this guide provide a framework for the consistent production and quality control of high-purity glyceryl tribenzoate for advanced scientific applications.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61156, Glyceryl tribenzoate. Retrieved from [Link].
-
ChemIndex. 614-33-5 | Glyceryl tribenzoate. Retrieved from [Link].
-
Penta Manufacturing Company. Glyceryl Tribenzoate. Retrieved from [Link].
-
Nanjing Chem-En Co., Ltd. Glycerol Tribenzoate GTB CAS 614-33-5. Retrieved from [Link].
-
ChemBK. Glyceryl tribenzoate. Retrieved from [Link].
-
The Good Scents Company. glyceryl tribenzoate, 614-33-5. Retrieved from [Link].
-
JPharmachem. Safety Data Sheet - Glyceryl Tribenzoate. Retrieved from [Link].
-
Cheméo. Glycerol tribenzoate. Retrieved from [Link].
-
TRIGON Chemie. Glycerol tribenzoate (GTB). Retrieved from [Link].
-
NIST. Glycerol tribenzoate - IR Spectrum. Retrieved from [Link].
-
NIST. 1,2,3-Propanetriol, tribenzoate - Mass spectrum. Retrieved from [Link].
-
ResearchGate. Esterification of glycerol into glyceryl tribenzoate. Retrieved from [Link].
-
Zhejiang Synose Tech Co., Ltd. Glycerol Tribenzoate|614-33-5. Retrieved from [Link].
-
Pahan, K., et al. Glyceryl tribenzoate: A food additive with unique properties to be a substitute for cinnamon. Journal of Clinical and Experimental Immunology, 2021. Retrieved from [Link].
- Google Patents.CN105348104A - Production method of glycerin tribenzoate.
-
Pahan, S., Dasarathi, S., & Pahan, K. (2021). Glyceryl tribenzoate: A food additive with unique properties to be a substitute for cinnamon. PubMed. Retrieved from [Link].
-
Chemsrc. Glycerol, tribenzoate | CAS#:614-33-5. Retrieved from [Link].
- Google Patents.EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease.
-
ResearchGate. Comparison of the simulated 1H NMR spectrum of glyceryl trioleate. Retrieved from [Link].
Sources
- 1. CAS 614-33-5: Glyceryl tribenzoate | CymitQuimica [cymitquimica.com]
- 2. Glyceryl tribenzoate | 614-33-5 | FG44053 | Biosynth [biosynth.com]
- 3. Glyceryl tribenzoate | C24H20O6 | CID 61156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glyceryl tribenzoate: A food additive with unique properties to be a substitute for cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3999051B1 - Inhalation dosage forms of glycerol tribenzoate and/or glycerol dibenzoate for use in the treatment of huntington's disease - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. GLYCERYL TRIBENZOATE | 614-33-5 [chemicalbook.com]
- 8. 1,2,3-Propanetriol, tribenzoate [webbook.nist.gov]
- 9. Glycerol tribenzoate (GTB) - TRIGON Chemie [trigon-chemie.com]
- 10. 614-33-5 | Glyceryl tribenzoate [chemindex.com]
- 11. Glycerol tribenzoate [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. ulprospector.com [ulprospector.com]
- 14. Glycerol Tribenzoate GTB CAS 614-33-5 [horayindustry.com]
- 15. glyceryl tribenzoate, 614-33-5 [thegoodscentscompany.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Glycerol Tribenzoate|614-33-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 18. chemeo.com [chemeo.com]
- 19. CN105348104A - Production method of glycerin tribenzoate - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. GLYCERYL TRIBENZOATE(614-33-5) 1H NMR [m.chemicalbook.com]
- 22. jpharmachem.com [jpharmachem.com]
- 23. 2017erp.com [2017erp.com]
- 24. Glyceryl Tribenzoate (614-33-5) | Chemical Product Exporter [chemicalbull.com]
- 25. Glyceryl tribenzoate: A food additive with unique properties to be a substitute for cinnamon - PubMed [pubmed.ncbi.nlm.nih.gov]
